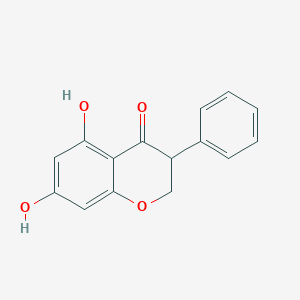
(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .
Industrial Production Methods
Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Pinocoembrin undergoes several types of chemical reactions, including:
Oxidation: It can be converted to pinobanksin by hydroxylation.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different flavonoid compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For hydroxylation reactions.
Reducing agents: For reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pinobanksin and other flavonoid derivatives .
Wissenschaftliche Forschungsanwendungen
(+)-Pinocoembrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular protection and regulation.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and inflammatory diseases.
Industry: Utilized in the food, pharmaceutical, and cosmetic industries for its beneficial properties.
Wirkmechanismus
The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinobanksin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Galangin: Exhibits strong antioxidant and anticancer properties.
Uniqueness
(+)-Pinocoembrin stands out due to its broad spectrum of pharmacological activities and its potential for industrial applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a promising compound for further research and development .
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2 |
InChI-Schlüssel |
IOCQFSIEULRNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















